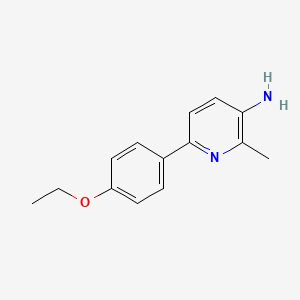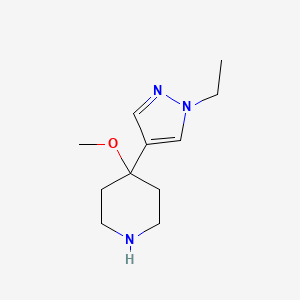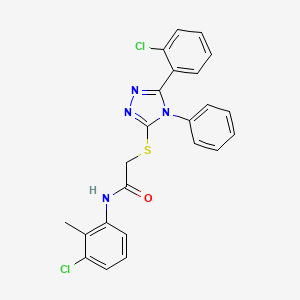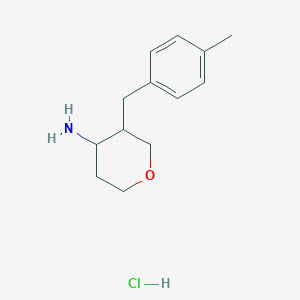
3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with a unique structure that combines a tetrahydropyran ring with a 4-methylbenzyl group and an amine hydrochloride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and 4-methylbenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux, and a halogenating agent like sodium hypochlorite or sodium bromite is added slowly.
Formation of Intermediate: The intermediate 4-formamidotetrahydropyran is formed, which is then subjected to decarboxylation to yield 4-aminotetrahydropyran.
Final Product: The final step involves the reaction of 4-aminotetrahydropyran with 4-methylbenzyl chloride in the presence of a suitable solvent to obtain 3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学研究应用
3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
4-Aminotetrahydropyran: A related compound with a similar tetrahydropyran ring structure.
Tetrahydro-2H-pyran-4-amine: Another similar compound with a tetrahydropyran ring and an amine group.
Uniqueness
3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H20ClNO |
|---|---|
分子量 |
241.76 g/mol |
IUPAC 名称 |
3-[(4-methylphenyl)methyl]oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-2-4-11(5-3-10)8-12-9-15-7-6-13(12)14;/h2-5,12-13H,6-9,14H2,1H3;1H |
InChI 键 |
OMRKOJSYKMYYPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2COCCC2N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


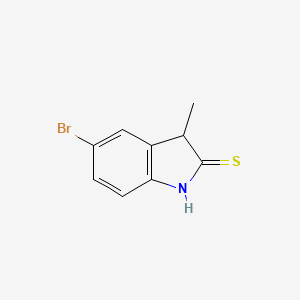
![2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B11784657.png)
![tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11784663.png)
![6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride](/img/structure/B11784671.png)

![2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11784690.png)
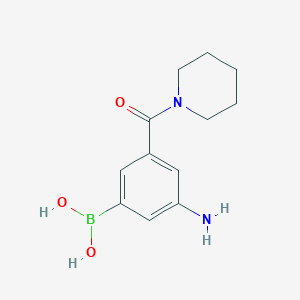

![2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11784710.png)
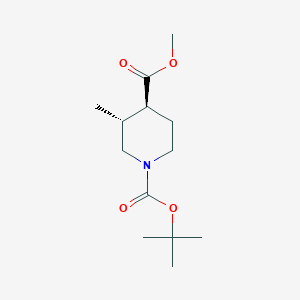
![4-(3,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784727.png)
